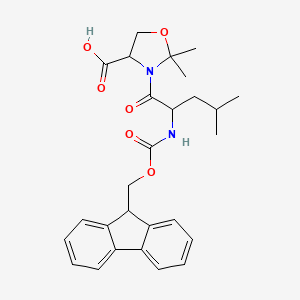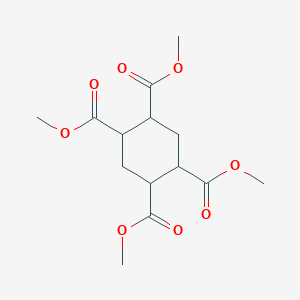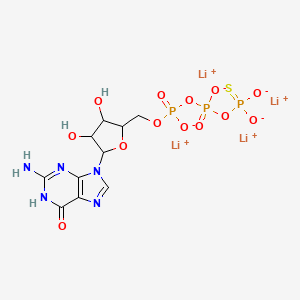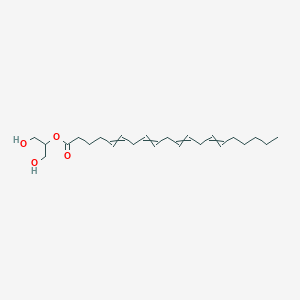
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a chemical compound with the molecular formula C23H38O4. It is an ester derived from eicosatetraenoic acid and glycerol. This compound is known for its role as an endogenous metabolite and has significant biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with glycerol. The reaction is usually catalyzed by an acid or base. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alcohols and amines are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role as an endogenous metabolite and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors. It acts as an agonist for cannabinoid receptors, leading to various physiological effects. The compound modulates the activity of enzymes involved in lipid metabolism and signaling pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14,17-pentaenoate: This compound has an additional double bond compared to 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate.
1,3-Dihydroxypropan-2-yl icosa-5,8,11-trienoate: This compound has fewer double bonds, making it less unsaturated.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors and modulate lipid metabolism sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H38O4 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 |
Clé InChI |
RCRCTBLIHCHWDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


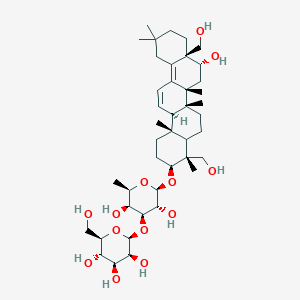
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
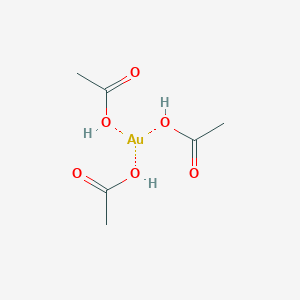

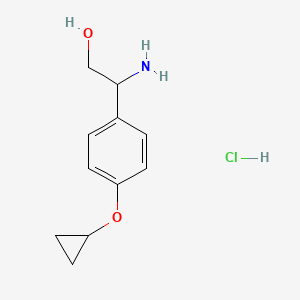
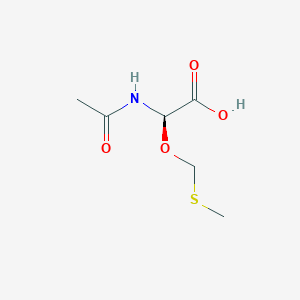
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)

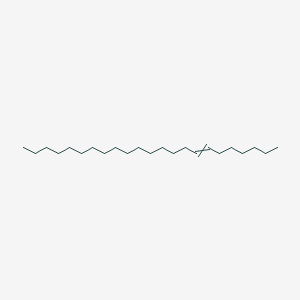

![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
